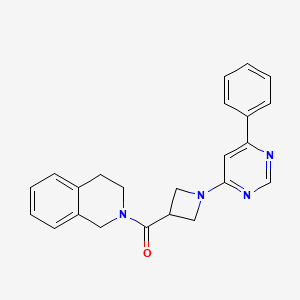![molecular formula C27H26FN3O3S B2737609 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one CAS No. 898431-00-0](/img/structure/B2737609.png)
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one is a complex organic compound that features a combination of indole, piperazine, and benzylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole derivative can be synthesized through Fischer indole synthesis, while the piperazine derivative can be prepared via a palladium-catalyzed cyclization reaction . The final coupling of these intermediates with benzylsulfonyl chloride under basic conditions yields the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole and piperazine moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The indole and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(2-chlorophenyl)piperazin-1-yl)ethanone
- 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(2-bromophenyl)piperazin-1-yl)ethanone
Uniqueness
The uniqueness of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs.
Propiedades
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c28-23-11-5-7-13-25(23)29-14-16-30(17-15-29)27(32)19-31-18-26(22-10-4-6-12-24(22)31)35(33,34)20-21-8-2-1-3-9-21/h1-13,18H,14-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSRCLKSJFSYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2737526.png)


![Tert-butyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2737531.png)
![3-(3-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2737533.png)
![11-imino-N-(3-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2737536.png)
![6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/new.no-structure.jpg)
![4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2737538.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2737539.png)
![1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2737540.png)
![1-[4-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2737542.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2737543.png)


